

An In-Depth Technical Guide to Moxalactam Disodium Salt: Solubility and Properties

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Compound of Interest

Compound Name: Moxalactam

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **moxalactam** disodium salt, a broad-spectrum oxa- β -lactam antibiotic. The document details its solubility in various solvents, stability under different conditions, and key characteristics such as its pKa and melting point. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its mechanism of action and degradation pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and formulation of pharmaceutical products containing **moxalactam** disodium salt.

Chemical and Physical Properties

Moxalactam disodium salt is a synthetic antibiotic.^[1] It is structurally related to the cephalosporin family, with the notable substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring, classifying it as an oxacephem.^{[1][2]}

Table 1: Physicochemical Properties of **Moxalactam** Disodium Salt

Property	Value	Reference(s)
Chemical Name	Disodium; (6R,7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[1]
CAS Number	64953-12-4	[3]
Molecular Formula	C ₂₀ H ₁₈ N ₆ Na ₂ O ₉ S	[3]
Molecular Weight	564.4 g/mol	[1]
Appearance	White to light yellowish powder or masses	[3]
Melting Point	A DSC thermogram of a 20% w/v frozen solution shows a glass transition onset at -23.8 °C and melting of ice at -4.7 °C.	[4]
pKa	Data not available in the searched literature. A general protocol for determination is provided in Section 3.2.	
UV max (in Water)	270 nm	[5]

Solubility Profile

The solubility of **moxalactam** disodium salt is a critical parameter for its formulation and delivery.

Table 2: Solubility of **Moxalactam** Disodium Salt in Various Solvents

Solvent	Solubility	Temperature	Reference(s)
Water	50 mg/mL	Not specified	[2][5]
Phosphate Buffer (pH 7.4)	No specific quantitative data found. General stability in PBS is mentioned.	Not specified	[6]
Dimethyl Sulfoxide (DMSO)	5 mg/mL	Not specified	[2]
Methanol	Freely soluble	Not specified	[3]
Ethanol	Slightly soluble	Not specified	[3]
Isopropanol	Data not available		
Acetone	Data not available		
Acetonitrile	Data not available		

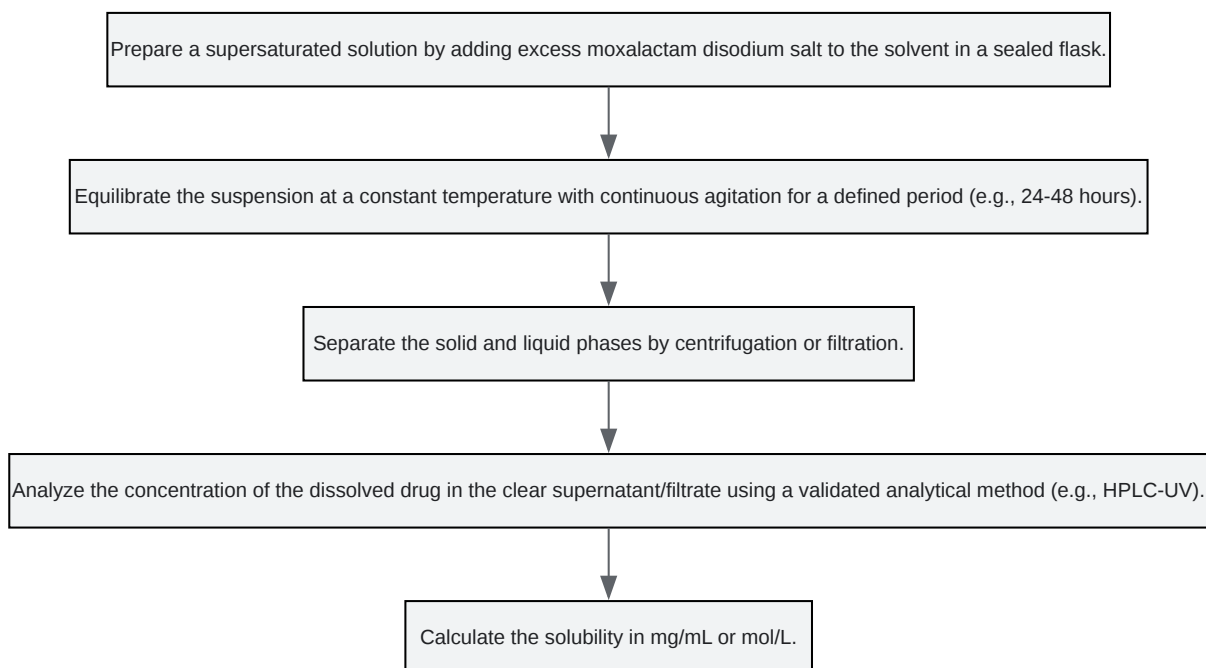
Temperature Dependence of Aqueous Solubility: While specific quantitative data on the temperature dependence of **moxalactam** disodium salt solubility is limited, the solubility of most ionic compounds in water increases with temperature.[7][8][9] This is due to the endothermic nature of the dissolution process for many salts.[7]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Workflow for Solubility Determination



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Caption: Shake-flask method for solubility determination.

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of **moxalactam** disodium salt to a known volume of the solvent in a sealed, inert container (e.g., glass vial).
- Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).
- Analysis: Accurately dilute a known aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of **moxalactam** disodium salt using a validated

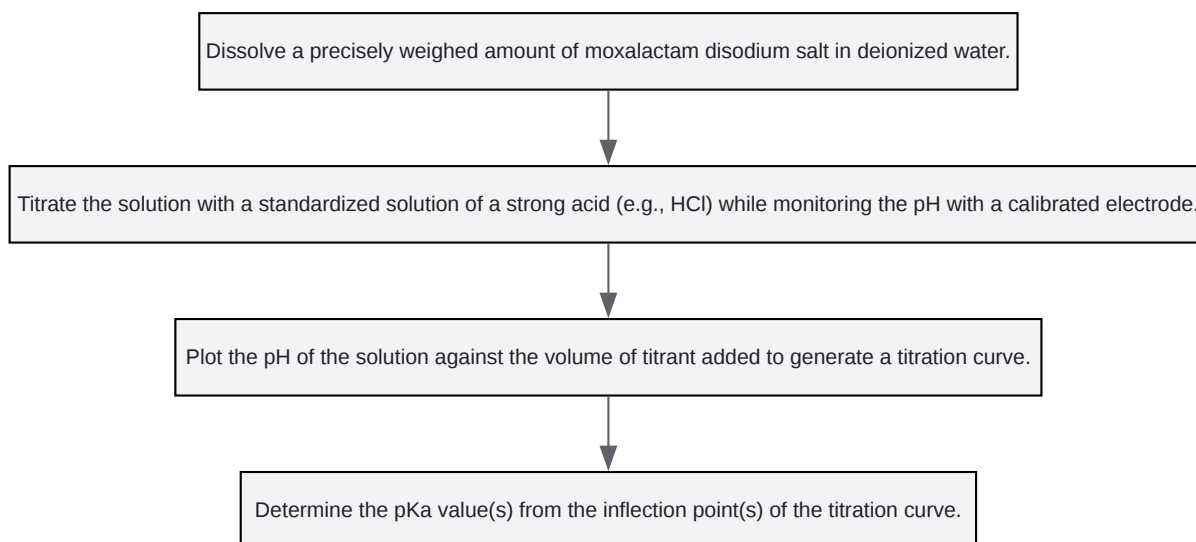
analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 270 nm.

- Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Workflow for pKa Determination



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Caption: Potentiometric titration for pKa determination.

Methodology:

- Solution Preparation: Prepare a solution of **moxalactam** disodium salt of known concentration (e.g., 0.01 M) in purified, degassed water.
- Titration: Calibrate a pH meter with standard buffers. Titrate the **moxalactam** disodium salt solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant

temperature. Record the pH after each incremental addition of the titrant.

- **Data Analysis:** Plot the pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

Determination of Melting Point (Capillary Method)

The melting point of a substance can be determined using a capillary melting point apparatus.

[\[14\]](#)

Methodology:

- **Sample Preparation:** Finely powder the dry **moxalactam** disodium salt. Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point). This range represents the melting point. For **moxalactam** disodium salt, a DSC thermogram indicates a glass transition rather than a sharp melting point for a frozen solution, suggesting it may decompose before melting in its solid form.[\[4\]](#)

Stability Profile

The stability of **moxalactam** disodium salt is crucial for its shelf-life and efficacy.

Solution Stability

Moxalactam disodium salt solutions are stable for a limited time. Reconstituted solutions are stable for up to 96 hours when stored at 5°C and for 24 hours when stored at 25°C.[\[15\]](#) The stability is influenced by temperature, pH, and the presence of other substances.[\[15\]](#) To my knowledge, there is no kinetic data on the stability of **moxalactam** in water or PBS at any temperature.[\[6\]](#)

Solid-State Stability

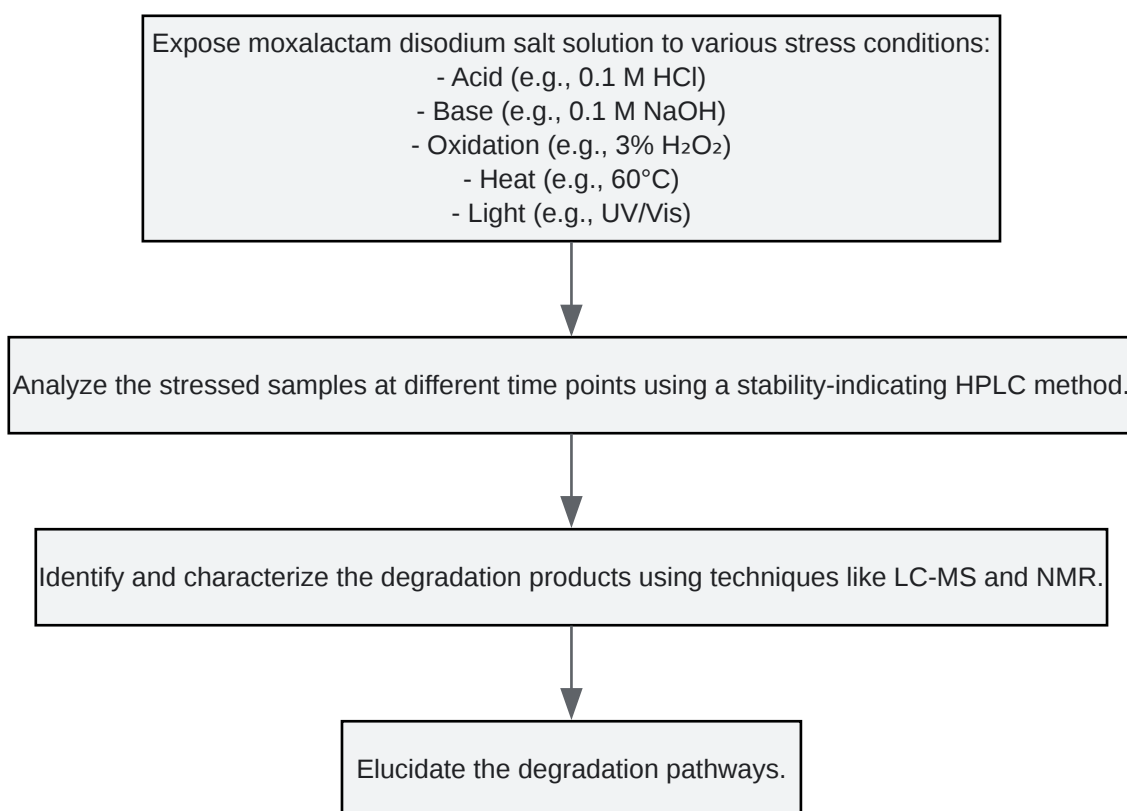
In the solid state, **moxalactam** disodium salt is more stable. It should be stored at 2-8°C.[6] Long-term stability studies are necessary to establish a definitive shelf-life under various storage conditions.

Degradation Pathways

As a β -lactam antibiotic, **moxalactam** is susceptible to degradation, primarily through hydrolysis of the β -lactam ring.[16][17] This can be catalyzed by acidic or basic conditions.[17] Oxidation of the thioether group is another potential degradation pathway.[18]

Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19][20][21][22][23]

Workflow for Forced Degradation Study



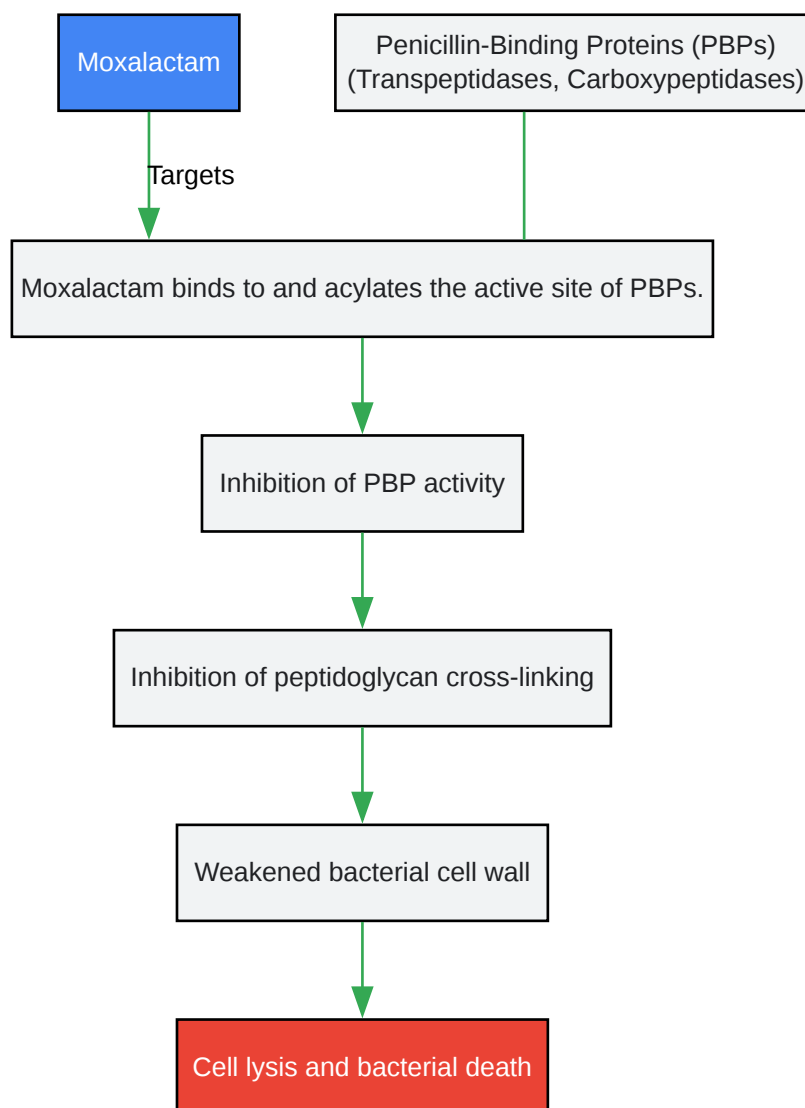
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Caption: Forced degradation study workflow.

Mechanism of Action

Moxalactam, like other β -lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism of Action Workflow



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Caption: Mechanism of action of **Moxalactam**.

The primary target of **moxalactam** is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a

critical component of the bacterial cell wall. By binding to and inactivating PBPs, **moxalactam** disrupts the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Conclusion

This technical guide has summarized the key solubility and physicochemical properties of **moxalactam** disodium salt. While some data is readily available, further research is needed to establish a more comprehensive solubility profile in various organic solvents and across a range of temperatures. Detailed stability studies, including the identification of specific degradation products, are also crucial for the development of robust and stable pharmaceutical formulations. The provided experimental protocols offer a foundation for researchers to conduct these necessary investigations.

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